5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
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Overview
Description
“5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a chloro group, furan rings, a hydroxyethyl group, a methoxy group, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan rings: Starting from furfural, the furan rings can be synthesized through cyclization reactions.
Introduction of the hydroxyethyl group: This can be achieved by reacting the furan derivatives with ethylene oxide under basic conditions.
Chlorination and methoxylation: The aromatic ring can be chlorinated using chlorinating agents like thionyl chloride, followed by methoxylation using methanol and a suitable catalyst.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to furanones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible antimicrobial or anticancer properties due to the presence of the sulfonamide group.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This leads to the inhibition of bacterial growth. The presence of the furan rings and other functional groups may also contribute to its biological activity by interacting with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Furosemide: A sulfonamide diuretic with a furan ring.
Celecoxib: A sulfonamide with anti-inflammatory properties.
Uniqueness
“5-chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide” is unique due to its complex structure, which includes multiple functional groups that can interact with various biological targets. This complexity may enhance its specificity and potency in certain applications compared to simpler sulfonamides.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S/c1-23-14-5-4-13(18)9-15(14)26(21,22)19-11-17(20,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROSGLJBSXRWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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